![molecular formula C20H14ClN5O3S2 B2538849 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892738-28-2](/img/structure/B2538849.png)
3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C20H14ClN5O3S2 and its molecular weight is 471.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Study
A comprehensive study was conducted to synthesize and assess the biological activity of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, aiming to explore their potential as selective serotonin 5-HT6 receptor antagonists. The synthesized compounds were evaluated for their binding affinity to the 5-HT6 receptor and their capability to inhibit serotonin-induced functional cellular responses. Among the compounds, 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine emerged as the most active in functional assays, showcasing significant potency with an IC50 value of 29.0 nM. Another compound, 3-(phenylsulfonyl)-N-(2-thienylmethyl) thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, demonstrated the highest affinity in 5-HT6 receptor radioligand binding assays, with a Ki value of 1.7 nM. The study also highlighted the high selectivity of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as 5-HT6 receptor ligands, with minimal affinity towards 5-HT2A and 5-HT2B receptors, indicating their specificity and potential therapeutic value in targeting the serotonin system (Ivachtchenko et al., 2010).
Mechanism of Action
Target of Action
The primary targets of CHEMBL1170686 are yet to be identified. The compound’s interaction with its targets plays a crucial role in its mechanism of action . The identification of these targets is an ongoing area of research.
Mode of Action
The mode of action of CHEMBL1170686 involves its interaction with its targets. This interaction can lead to changes in the targets’ function, which can have downstream effects on various cellular processes . The exact nature of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
CHEMBL1170686 may affect various biochemical pathways. The compound’s interaction with its targets can lead to changes in these pathways, which can have downstream effects on various cellular processes . The exact pathways affected by CHEMBL1170686 and the nature of these effects are subjects of ongoing research.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CHEMBL1170686 play a crucial role in determining its bioavailability . These properties can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted. These factors can affect the compound’s efficacy and potential side effects.
Result of Action
The molecular and cellular effects of CHEMBL1170686’s action are currently under investigation . These effects can include changes in cellular function, alterations in molecular pathways, and potential therapeutic effects.
Action Environment
The action, efficacy, and stability of CHEMBL1170686 can be influenced by various environmental factors . These can include factors such as the physiological environment within the body, the presence of other compounds, and various external factors. Understanding these influences can help optimize the use of CHEMBL1170686 and enhance its therapeutic potential.
properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3S2/c1-29-16-5-3-2-4-14(16)22-18-17-15(10-11-30-17)26-19(23-18)20(24-25-26)31(27,28)13-8-6-12(21)7-9-13/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZIJPYEPLZBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine |
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